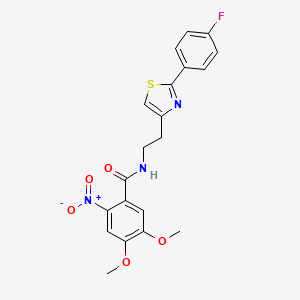

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

Description

N-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a structurally complex small molecule featuring:

- A benzamide core substituted with 4,5-dimethoxy and 2-nitro groups.

- A thiazole heterocycle linked via an ethyl chain to the benzamide nitrogen.

- A 4-fluorophenyl group attached to the thiazole ring.

The compound’s design integrates multiple functional groups that influence its electronic, steric, and physicochemical properties. The nitro group is strongly electron-withdrawing, while the methoxy groups provide moderate electron-donating effects. Structural determination of such compounds often relies on X-ray crystallography refined via programs like SHELXL .

Properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O5S/c1-28-17-9-15(16(24(26)27)10-18(17)29-2)19(25)22-8-7-14-11-30-20(23-14)12-3-5-13(21)6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWXYJSGNJCORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Coupling with the Nitrobenzamide Moiety: The final step involves coupling the thiazole derivative with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

Reduction: The nitro group can be reduced using reagents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, potentially forming hydroxyl or other substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

Reduction: Formation of corresponding amines from nitro groups.

Substitution: Formation of hydroxyl derivatives from methoxy groups.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities:

- Anticancer Activity : Thiazole derivatives, including this compound, have shown promise in cancer treatment. The thiazole ring system is known for its ability to interact with various biological targets, leading to apoptosis in cancer cells. Studies suggest that compounds with similar structures can inhibit tumor growth by inducing cell cycle arrest and promoting apoptosis through the activation of caspases .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Research indicates that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. In vitro studies have demonstrated that certain thiazole compounds exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Antimicrobial Activity : There is growing evidence supporting the antimicrobial properties of thiazole derivatives. The structural features of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide may contribute to its effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Case Studies

Several studies have documented the efficacy of similar compounds, providing insights into potential applications:

- Study on Trypanocidal Activity : A related series of thiazole derivatives exhibited trypanocidal activity against Trypanosoma brucei, with some compounds showing IC50 values as low as 0.42 μM. This highlights the potential for developing thiazole-based treatments for diseases like African sleeping sickness .

- Analgesic and Anti-inflammatory Studies : Compounds structurally related to this compound were subjected to in vivo analgesic testing using the hot plate method and carrageenan-induced inflammation models. Results demonstrated significant reductions in paw edema and pain response compared to control groups .

Mechanism of Action

The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrobenzamide moiety can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Benzamide Derivatives with Halogenated Aryl Groups

Example : Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

| Feature | Target Compound | Etobenzanid |

|---|---|---|

| Benzamide substituents | 4,5-Dimethoxy, 2-nitro | 4-(Ethoxymethoxy) |

| Aryl group | 4-Fluorophenyl (thiazole-linked) | 2,3-Dichlorophenyl |

| Halogen | Fluorine | Chlorine (×2) |

| Molecular weight | ~473.47 g/mol (calculated) | ~394.25 g/mol |

| Key functional groups | Thiazole, nitro, methoxy | Ethoxymethoxy, chloro |

Comparison :

- The thiazole-ethyl linker introduces rigidity and planar geometry absent in etobenzanid, which may influence binding interactions in biological systems.

Heterocyclic Compounds with Thiazole or Triazole Moieties

Example : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

Comparison :

- The thiazole in the target compound provides a smaller heterocyclic ring than triazole, reducing steric bulk but limiting hydrogen-bonding sites.

Fluorophenyl-Containing Compounds

Example : 1-(4-Fluorophenyl)propan-2-amine

| Feature | Target Compound | 1-(4-Fluorophenyl)propan-2-amine |

|---|---|---|

| Fluorophenyl linkage | Via thiazole-ethyl chain | Directly attached to propane |

| Functional groups | Benzamide, nitro, methoxy, thiazole | Primary amine, alkyl chain |

| Polarity | High (nitro, methoxy, amide) | Low (alkyl, amine) |

Comparison :

- The target compound’s multiple polar groups increase water solubility compared to the simpler fluorophenyl-alkylamine, which is more lipophilic.

Biological Activity

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A thiazole ring.

- A fluorophenyl substituent.

- A nitro group.

- Dimethoxy groups.

The molecular formula for this compound is , with a molecular weight of approximately 367.40 g/mol. Its structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

- Antitumor Activity : The nitro group in the structure is known to contribute to cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. Compounds structurally related to this one have shown effectiveness against various cancer cell lines, particularly lung cancer cells (A549, HCC827, NCI-H358) with IC50 values indicating significant cytotoxicity .

- Antimicrobial Properties : The thiazole moiety has been associated with antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group may enhance lipophilicity, improving membrane penetration and bioavailability .

- Trypanocidal Activity : Similar thiazole derivatives have demonstrated trypanocidal activity against Trypanosoma brucei, suggesting that this compound may also possess similar properties .

Antitumor Activity

A series of in vitro assays were conducted to evaluate the antitumor efficacy of the compound against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 6.75 ± 0.19 | 2D |

| HCC827 | 5.13 ± 0.97 | 2D |

| NCI-H358 | 0.85 ± 0.05 | 2D |

These results indicate that the compound exhibits potent antitumor activity, particularly in two-dimensional assays where cellular interactions are more straightforward compared to three-dimensional models.

Antimicrobial Activity

Antimicrobial testing revealed that the compound has promising activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these bacteria were determined using broth microdilution methods.

Case Studies and Research Findings

- In Vivo Studies : In animal models, derivatives similar to this compound have shown significant reductions in tumor size when administered at therapeutic doses .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that compounds within this class bind to DNA and inhibit DNA-dependent enzymes, leading to apoptosis in cancer cells .

- Clinical Relevance : The promising biological activities suggest potential for development into therapeutic agents for treating cancers and infections caused by resistant bacterial strains.

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

- Fluorine Substitution : Enhances lipophilicity and bioavailability, improving membrane penetration .

- Nitro Group Position : Meta-nitro (as in this compound) increases electron-withdrawing effects, potentially stabilizing interactions with enzymatic targets .

- Thiazole Core : Critical for binding to bacterial topoisomerases or kinase domains in cancer cells .

Methodology : Compare derivatives via in vitro assays (e.g., MIC for antimicrobial activity, IC for cytotoxicity) and computational docking .

How can contradictions in antimicrobial activity data across studies be resolved?

Example Discrepancy : MIC values for Bacillus subtilis range from 16–64 µg/mL in similar compounds .

Resolution Strategies :

- Standardized Assays : Use CLSI guidelines for broth microdilution to ensure consistency in bacterial strain selection and growth conditions.

- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to benchmark activity .

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. aqueous) .

What computational methods are employed to study its mechanism of action?

- Molecular Docking : Predict binding affinity to targets like DNA gyrase (PDB ID: 1KZN) or EGFR kinase (PDB ID: 1M17) using AutoDock Vina .

- QSAR Modeling : Relate substituent electronegativity or steric bulk to activity using descriptors like logP and polar surface area .

- Crystallography : SHELXL refinement () resolves electron density maps for co-crystallized compound-enzyme complexes .

What is the proposed mechanism of action for its anticancer activity?

- Apoptosis Induction : Activates caspase-3/7 in breast cancer cell lines (MCF-7), measured via fluorometric assays .

- Cell Cycle Arrest : Flow cytometry reveals G2/M phase arrest in lung cancer cells (A549) at 10 µM concentration .

- Target Inhibition : Suppresses PI3K/Akt signaling, validated by Western blotting for phosphorylated Akt .

Methodological Case Studies

How to design an in vitro cytotoxicity assay for this compound?

Q. Protocol :

Cell Lines : Use adherent lines (e.g., HeLa, HepG2) cultured in DMEM + 10% FBS.

Dosing : Prepare stock in DMSO (final conc. ≤0.1%), test concentrations from 1–100 µM.

Viability Assay : MTT or resazurin reduction after 48-hour exposure .

Controls : Include untreated cells and doxorubicin (positive control).

Data Analysis : Calculate IC via nonlinear regression (GraphPad Prism).

How to determine its stability under physiological conditions?

Q. Experimental Design :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .

- Thermal Stability : Heat to 40–60°C; assess by TLC or NMR for structural integrity .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.